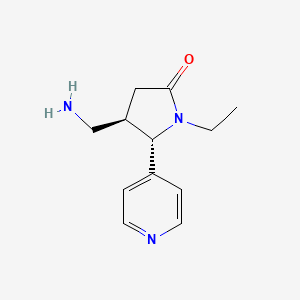![molecular formula C12H16N2O3S B2408920 ethyl N-[(4-ethoxyphenyl)carbamothioyl]carbamate CAS No. 23822-62-0](/img/structure/B2408920.png)
ethyl N-[(4-ethoxyphenyl)carbamothioyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N-[(4-ethoxyphenyl)carbamothioyl]carbamate, commonly known as EPTC, is a selective herbicide that is widely used in agriculture. It belongs to the thiocarbamate group of herbicides and is used to control annual grasses and broadleaf weeds in crops such as corn, soybeans, and wheat. EPTC is known for its effectiveness in controlling weeds and its low toxicity to animals and humans.
Applications De Recherche Scientifique
Chemical Synthesis and Reactions
- Ethyl N-[(4-ethoxyphenyl)carbamothioyl]carbamate is involved in chemical syntheses, particularly in reactions involving lithiation. For example, a study demonstrated the directed lithiation of related carbamate compounds, highlighting their utility in producing substituted products through in-situ reactions with various electrophiles (Smith, El‐Hiti, & Alshammari, 2013).
Crystal Structure and Molecular Interaction
- Research on compounds with a similar structure to this compound has contributed to the understanding of molecular structures and interactions. Studies have revealed how these compounds form stabilized structures through intramolecular hydrogen bonding, offering insights into their crystalline forms and potential applications in materials science (Dolzhenko et al., 2010).
Antimicrobial Applications
- In the realm of antimicrobial research, novel hybrids of sulfonamide carbamates, closely related to this compound, have been synthesized and evaluated for their antimicrobial activities. These studies highlight the potential of such compounds in developing new antimicrobial agents (Hussein, 2018).
Food and Beverage Safety
- Ethyl carbamate, closely related to the compound , has been identified as a contaminant in fermented foods and beverages. Research in this area has focused on detecting and mitigating its presence due to its classification as a potential carcinogen. This research is crucial for ensuring food safety and developing methods to reduce or eliminate such contaminants from consumables (Gowd, Su, Karlovsky, & Chen, 2018).
Propriétés
IUPAC Name |
ethyl N-[(4-ethoxyphenyl)carbamothioyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S/c1-3-16-10-7-5-9(6-8-10)13-11(18)14-12(15)17-4-2/h5-8H,3-4H2,1-2H3,(H2,13,14,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRFSCDCDZTWERU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)NC(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2408838.png)

![2-Methyl-4-(4-phenylpiperazin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2408842.png)

![2-[(2-Chlorophenyl)methylsulfanyl]-4-methylpyrimidine](/img/structure/B2408845.png)
![N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2408846.png)
![9-benzyl-1-methyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2408848.png)
![4-methoxy-3-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2408851.png)
![2-[[1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2408853.png)
![{3-Aminobicyclo[2.2.1]heptan-2-yl}methanol](/img/structure/B2408856.png)
![4-amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(furan-2-ylmethyl)-2-thioxo-2,3-dihydrothiazole-5-carboxamide](/img/structure/B2408857.png)

![[2-(Aminomethyl)-1,4-oxazepan-4-yl]-(5,6-dimethyl-2,3-dihydro-1-benzofuran-2-yl)methanone;hydrochloride](/img/structure/B2408860.png)